2-Methylpyridine-3-carbonyl chloride
Overview
Description
2-Methylpyridine-3-carbonyl chloride is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a methyl group at the second position and a carbonyl chloride group at the third position. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.
Scientific Research Applications
2-Methylpyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyridine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 2-methylpyridine-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group, forming 2-pyridine-3-carbonyl chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Mechanism of Action
The mechanism of action of 2-methylpyridine-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, introducing the 2-methylpyridine-3-carbonyl moiety into target molecules.
Comparison with Similar Compounds
2-Methylpyridine-3-carboxylic acid: The precursor to 2-methylpyridine-3-carbonyl chloride.
2-Methylpyridine-3-methanol: The reduced form of this compound.
2-Pyridine-3-carbonyl chloride: An oxidized derivative with a carboxyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form a wide range of derivatives makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-methylpyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBSZBKNIIWFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512585 | |
Record name | 2-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169229-06-5 | |
Record name | 2-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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